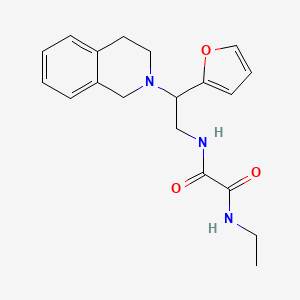

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide

Beschreibung

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core linked to a furan heterocycle via an ethyl bridge, with an ethyloxalamide substituent.

Eigenschaften

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-ethyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-20-18(23)19(24)21-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)13-22/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYSYRGSUAKMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide is a complex organic compound belonging to the oxalamide class. Its unique structural features, including a dihydroisoquinoline moiety and a furan ring, suggest significant potential for diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide is , with a molecular weight of approximately 434.45 g/mol. The compound features:

- Dihydroisoquinoline moiety : Known for its role in various pharmacological activities.

- Furan ring : Contributes to the compound's chemical reactivity and potential interactions with biological targets.

The InChI string representation of the compound is a useful tool for understanding its chemical structure and properties.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes, receptors, and ion channels. Key mechanisms include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways.

- Receptor interaction : Potential binding to neurotransmitter receptors could influence neurological pathways.

- Oxidative stress modulation : The furan ring may play a role in modulating oxidative stress responses within cells.

Anticancer Activity

Preliminary studies have indicated that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide exhibit significant anticancer properties. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N1-(...) | 15.5 | HeLa |

| N1-(...) | 10.0 | MCF7 |

These values suggest that the compound may be effective against various cancer cell lines, warranting further investigation into its therapeutic potential.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds:

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| N1-(...) | 32 µg/mL | E. coli |

| N1-(...) | 16 µg/mL | S. aureus |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide in vitro against breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12 µM observed after 48 hours of treatment.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with N1-(...) significantly reduced markers of oxidative stress and apoptosis in neuronal cell cultures.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. Benzyl 2-(1-(Benzylcarbamoyl)-3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethylcarbamate (4g)

- Structure: Shares the 3,4-dihydroisoquinoline core but replaces the furan-ethyl group with a benzylcarbamate and oxoethylcarbamate.

- Synthesis : Synthesized via an IBX-mediated oxidative Ugi-type reaction (78% yield, melting point 82°C) .

b. GF120918 and XR9576

- GF120918: Contains a 6,7-dimethoxy-3,4-dihydroisoquinoline linked to an acridine carboxamide.

- XR9576: Features a quinolinecarboxamide and dimethoxyphenyl substituent.

- Pharmacological Relevance: Both are potent P-glycoprotein (P-gp) inhibitors, suggesting that the dihydroisoquinoline scaffold contributes to P-gp binding. The target compound’s furan and oxalamide groups may alter efflux pump affinity compared to these analogues .

Heterocyclic Variants

a. Orexin Receptor Ligands (e.g., CVN45502)

Pharmacokinetic and Physicochemical Properties

Key Observations :

- The target compound’s furan and oxalamide groups likely enhance aqueous solubility compared to GF120918’s dimethoxy and acridine groups.

- The Ugi reaction used for 4g suggests scalable synthesis, but the target compound’s synthetic route (unreported in evidence) may require optimization for yield.

Q & A

Q. What are the key synthetic strategies for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide, and how can reaction conditions be optimized for improved yield?

The synthesis involves multi-step routes, including:

- Intermediate preparation : 3,4-Dihydroisoquinoline and furan-2-yl ethylamine intermediates are synthesized via reductive amination or nucleophilic substitution .

- Oxalamide coupling : The final step employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to form the oxalamide bond .

- Optimization : Yield improvements (e.g., 36–37% in related compounds) are achieved by controlling solvent polarity (e.g., DCM or THF), temperature (0–25°C), and stoichiometric ratios of reactants .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

- NMR : H and C NMR verify the presence of dihydroisoquinoline protons (δ 2.8–3.5 ppm), furan protons (δ 6.2–7.4 ppm), and oxalamide carbonyl carbons (δ 160–165 ppm) .

- IR : Stretching vibrations for amide C=O (1650–1700 cm) and aromatic C-H (3050–3100 cm) confirm functional groups .

- LC/MS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] for CHNO) .

Q. What in vitro assays are used to assess its biological activity?

- Antiproliferative assays : MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, measuring activity via substrate turnover rates .

- Receptor binding : Radioligand displacement studies (e.g., for σ-2 receptors) quantify affinity (K) .

Q. How can computational modeling predict binding modes with biological targets like σ-2 receptors?

- Docking studies : Tools like AutoDock Vina or Schrödinger simulate ligand-receptor interactions. For example, the dihydroisoquinoline moiety may occupy hydrophobic pockets, while the oxalamide forms hydrogen bonds with residues like Asp/Glu .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) to rank affinity .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using software like MOE .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. neuroprotective effects)?

- Dose-response analysis : Compare EC values across assays to distinguish primary vs. off-target effects .

- Pathway enrichment : RNA sequencing or phosphoproteomics identifies dominant signaling pathways (e.g., PI3K/Akt for antitumor effects vs. BDNF for neuroprotection) .

- Metabolite profiling : LC-MS/MS detects active metabolites that may contribute to divergent outcomes .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Substitute the furan ring with thiophene (improves metabolic stability) or pyridine (enhances polarity) .

- Orthogonal protection : Use tert-butoxycarbonyl (Boc) for amines during synthesis to prevent side reactions .

- 3D-QSAR : CoMFA or CoMSIA models guide modifications to the dihydroisoquinoline or ethyloxalamide groups for target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.